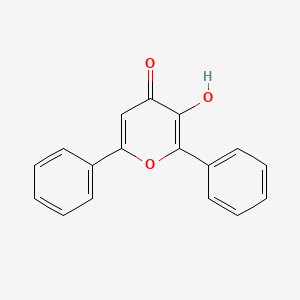
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one is a heterocyclic compound that belongs to the pyranone family. This compound is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group at the third position. It is known for its diverse biological and chemical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization. One common method is the use of a Claisen-Schmidt condensation reaction, where benzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting chalcone intermediate undergoes cyclization to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反应分析
Types of Reactions
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 3-oxo-2,6-diphenyl-4H-pyran-4-one.
Reduction: Formation of 3-hydroxy-2,6-diphenyl-4H-dihydropyran.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The phenyl rings provide hydrophobic interactions, enhancing its binding affinity to specific targets. Pathways involved may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes.
相似化合物的比较
Similar Compounds
2,6-Diphenyl-4H-pyran-4-one: Lacks the hydroxyl group, resulting in different reactivity and biological properties.
3-Hydroxy-4H-pyran-4-one: A simpler structure with different substitution patterns, leading to varied applications.
3,5-Dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, commonly found in natural products.
Uniqueness
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one is unique due to the presence of both phenyl rings and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
属性
CAS 编号 |
116519-47-2 |
|---|---|
分子式 |
C17H12O3 |
分子量 |
264.27 g/mol |
IUPAC 名称 |
3-hydroxy-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C17H12O3/c18-14-11-15(12-7-3-1-4-8-12)20-17(16(14)19)13-9-5-2-6-10-13/h1-11,19H |
InChI 键 |
JVCAPEWUJVSLCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


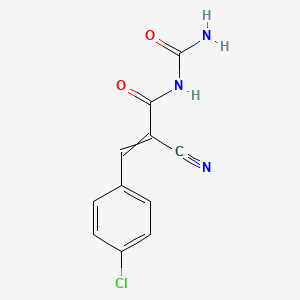
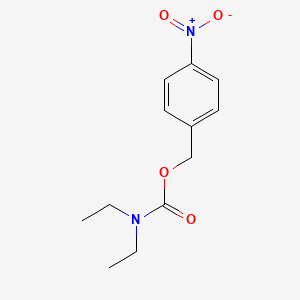
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
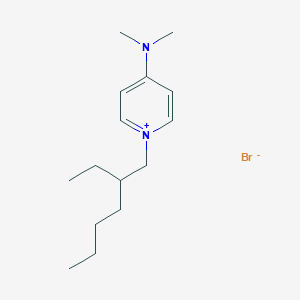
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

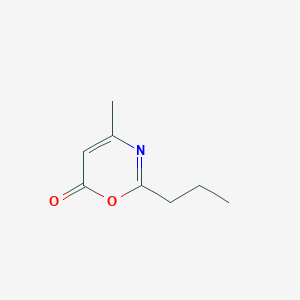
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)

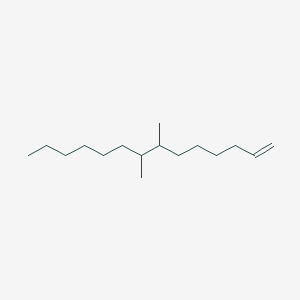
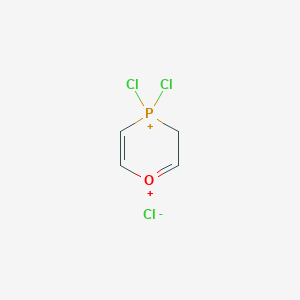

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
